An In-Depth Technical Guide to 3,6-Diphenyl-9H-carbazole: Structure, Properties, and Applications
An In-Depth Technical Guide to 3,6-Diphenyl-9H-carbazole: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 3,6-Diphenyl-9H-carbazole. The information is curated for professionals in the fields of chemical research, materials science, and drug development, with a focus on delivering precise data and detailed experimental methodologies.
Chemical Structure and Identification
3,6-Diphenyl-9H-carbazole is an aromatic heterocyclic organic compound featuring a carbazole core with phenyl substituents at the 3 and 6 positions. This substitution pattern extends the π-conjugation of the carbazole system, influencing its electronic and photophysical properties.
Chemical Structure:
Chemical Structure of 3,6-Diphenyl-9H-carbazole
| Identifier | Value |
| CAS Number | 56525-79-2 |
| Molecular Formula | C₂₄H₁₇N |
| Molecular Weight | 319.40 g/mol |
| IUPAC Name | 3,6-diphenyl-9H-carbazole |
| Synonyms | 3,6-Diphenylcarbazole, DPhCz |
Physicochemical and Spectral Properties
3,6-Diphenyl-9H-carbazole is typically a white to off-white powder or crystalline solid. Its extended aromatic system imparts distinct photophysical characteristics.
| Property | Value | Reference |
| Appearance | White to off-white powder/crystals | [1] |
| Melting Point | 184 °C | [1] |
| Solubility | Soluble in polar organic solvents | [2] |
| UV-Vis Absorption | The absorption spectrum shows bands between 260 nm and 410 nm in dichloromethane, with a lower energy peak around 350 nm. | [3] |
| Fluorescence Emission | In dichloromethane, it exhibits a dominant blue-violet broad peak at 400 nm when excited at 350 nm. | [3] |
| Purity (typical) | >98% (¹H NMR) | [1] |
Synthesis and Experimental Protocols
The synthesis of 3,6-Diphenyl-9H-carbazole is most commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance.
General Suzuki-Miyaura Coupling Protocol
This protocol is a representative example for the synthesis of aryl-substituted carbazoles.
General Workflow for Suzuki-Miyaura Synthesis
Materials:
-
3,6-Dibromo-9H-carbazole
-
Phenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask under an inert atmosphere (Argon or Nitrogen), add 3,6-dibromo-9H-carbazole, phenylboronic acid (typically 2.2-2.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%).
-
Add the anhydrous dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to reflux (typically 90-140°C) and stir for 24 to 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4][5]
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure 3,6-Diphenyl-9H-carbazole.
Applications
The unique electronic and photophysical properties of 3,6-Diphenyl-9H-carbazole make it a valuable material in organic electronics and a scaffold for medicinal chemistry research.
Organic Electronics
-
Organic Light-Emitting Diodes (OLEDs): 3,6-Diphenyl-9H-carbazole serves as a key building block for host and emitting materials in OLEDs.[6][7] Its extended π-conjugation facilitates efficient charge transport and leads to improved device performance, including enhanced electroluminescence.[7]
-
Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs): It is also utilized as an intermediate for hole-transporting materials in OPVs and as a semiconductor in OFETs due to its good charge transport properties.[6]
Medicinal Chemistry and Drug Development
While 3,6-Diphenyl-9H-carbazole itself has not been extensively studied for direct biological activity in signaling pathways, the carbazole scaffold is a well-established pharmacophore with a wide range of biological activities.
-
Anticancer Potential: Numerous carbazole derivatives have demonstrated significant anticancer activity.[2][8][9][10][11][12] They can act through various mechanisms, including DNA intercalation, inhibition of topoisomerases, and regulation of protein phosphorylation.[12]
-
Neuroprotective Effects: Certain carbazole derivatives have shown neuroprotective properties in preclinical models of neurodegenerative diseases and traumatic brain injury.[13][14] These effects are often attributed to their anti-apoptotic and antioxidative mechanisms.[14]
Note on Signaling Pathways: As of the current literature, there is no direct evidence linking 3,6-Diphenyl-9H-carbazole to specific signaling pathways. However, given the known biological activities of other carbazole derivatives, it is a promising scaffold for the design of novel therapeutic agents targeting pathways involved in cancer and neurodegeneration. Further research is warranted to explore the specific biological targets and mechanisms of action of 3,6-Diphenyl-9H-carbazole and its derivatives.
Summary and Future Outlook
3,6-Diphenyl-9H-carbazole is a versatile compound with a well-defined chemical structure and interesting photophysical properties. Its synthesis via Suzuki-Miyaura coupling is a robust and scalable method. While its primary applications are currently in the field of organic electronics, the broader class of carbazole derivatives holds significant promise for drug discovery and development. Future research should focus on elucidating the specific biological activities of 3,6-Diphenyl-9H-carbazole and its analogs to identify potential therapeutic targets and signaling pathways. This will be crucial for translating the potential of this chemical scaffold into novel treatments for a range of diseases.
References
- 1. ossila.com [ossila.com]
- 2. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [snv63.ru]
- 3. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. watsonchem.com [watsonchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. Synthesis and preliminary biological evaluation of a new pyridocarbazole derivative covalently linked to a thymidine nucleoside as a potential targeted antitumoral agent. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
